Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2095410-22-1
VCID: VC6264733
InChI: InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3
SMILES: CCOC(=O)C1=NC(=C(S1)C)OC
Molecular Formula: C8H11NO3S
Molecular Weight: 201.24

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate

CAS No.: 2095410-22-1

Cat. No.: VC6264733

Molecular Formula: C8H11NO3S

Molecular Weight: 201.24

* For research use only. Not for human or veterinary use.

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate - 2095410-22-1

Specification

CAS No. 2095410-22-1
Molecular Formula C8H11NO3S
Molecular Weight 201.24
IUPAC Name ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3
Standard InChI Key ASYSQZHBVSRABE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=C(S1)C)OC

Introduction

Structural Characteristics and Nomenclature

Core Thiazole Framework

The thiazole ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. Substitutions at positions 4 and 5 with methoxy and methyl groups, respectively, introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The ester group at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications.

Comparative Analysis with Analogous Compounds

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9), a closely related compound, shares the same backbone but features a hydroxyl group instead of methoxy at position 4 . This structural difference significantly alters polarity and hydrogen-bonding capacity, as evidenced by its melting point of 163–164°C . By contrast, the methoxy substitution in the target compound likely reduces crystallinity and increases lipophilicity, though experimental data remain unpublished.

Table 1: Comparative Physical Properties of Thiazole Derivatives

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Solubility
Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate133833-93-9163–164N/AModerate in THF
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate869108-50-9N/AN/AHigh in ethyl acetate
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylateNot reportedNot reportedNot reportedPredicted high in DCM

Synthetic Methodologies and Reaction Pathways

Thiazole Ring Formation

The synthesis of thiazole derivatives typically involves cyclization reactions using Lawesson’s reagent or phosphorus pentasulfide. For example, ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS 869108-50-9) is synthesized via cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson’s reagent in tetrahydrofuran (THF) at 75°C, yielding a 28% product after chromatography . Adapting this method, substituting the acetylhydrazine precursor with a methoxy-bearing analog could theoretically yield the target compound, though optimization would be required to address steric hindrance from the methoxy group.

Esterification and Functional Group Interconversion

Pharmacological and Industrial Applications

Antimicrobial and Antiviral Activity

Thiazole derivatives exhibit broad-spectrum biological activity. For instance, 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds demonstrate antiviral properties against plant pathogens . While the target compound’s efficacy remains untested, its structural similarity to bioactive thiazoles suggests potential utility in drug discovery, particularly in targeting viral proteases or bacterial cell-wall synthesis enzymes.

Agrochemical Applications

Methoxy-substituted heterocycles are prevalent in herbicides and fungicides. The methoxy group’s electron-donating effects enhance binding to cytochrome P450 enzymes in pests, as seen in patented thiadiazole urea derivatives . Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate could serve as a precursor in developing next-generation agrochemicals with improved environmental stability.

Future Research Directions

Experimental Characterization

Priority areas include determining melting/boiling points, solubility profiles, and spectroscopic fingerprints (NMR, IR) to establish a baseline for quality control. Computational studies using density functional theory (DFT) could predict reactivity sites for electrophilic substitution or nucleophilic attack.

Biological Screening

In vitro assays against bacterial, fungal, and viral models are essential to validate hypothesized bioactivity. Structure-activity relationship (SAR) studies comparing hydroxylated and methoxylated analogs could optimize potency and selectivity.

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